Cas no 88288-04-4 (5-Fluoro-6-methoxyquinoline)
5-Fluoro-6-methoxyquinoline Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluoro-6-methoxyquinoline
- Quinoline, 5-fluoro-6-methoxy-
- 5-fluoro-6-methoxy-quinoline
- DTXSID60524156
- AKOS006372198
- 88288-04-4
- SB67610
-
- Inchi: 1S/C10H8FNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,1H3
- InChI Key: IHKCMXUVLYUYHM-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC2C1=CC=CN=2)OC
Computed Properties
- Exact Mass: 177.058992041g/mol
- Monoisotopic Mass: 177.058992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 22.1Ų
5-Fluoro-6-methoxyquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007886-5g |
5-Fluoro-6-methoxyquinoline |
88288-04-4 | 95% | 5g |
$466.40 | 2023-08-31 | |
| Chemenu | CM143483-5g |
5-fluoro-6-methoxyquinoline |
88288-04-4 | 95% | 5g |
$510 | 2021-08-05 | |
| Chemenu | CM143483-1g |
5-fluoro-6-methoxyquinoline |
88288-04-4 | 95% | 1g |
$*** | 2023-05-29 | |
| Crysdot LLC | CD11034982-5g |
5-Fluoro-6-methoxyquinoline |
88288-04-4 | 95+% | 5g |
$540 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747291-1g |
5-Fluoro-6-methoxyquinoline |
88288-04-4 | 98% | 1g |
¥1489.00 | 2024-04-27 |
5-Fluoro-6-methoxyquinoline Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 5-Fluoro-6-methoxyquinoline
Introduction to 5-Fluoro-6-methoxyquinoline (CAS No. 88288-04-4) and Its Recent Applications in Chemical Biology and Medicinal Chemistry
5-Fluoro-6-methoxyquinoline, identified by its Chemical Abstracts Service (CAS) number 88288-04-4, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and promising biological activities. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both fluoro and methoxy substituents in its structure imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The fluoro group at the 5-position of the quinoline ring enhances the metabolic stability and binding affinity of the molecule, while the methoxy group at the 6-position influences its electronic distribution and interacts with biological targets in a specific manner. These structural features have been leveraged in recent years to design novel compounds with enhanced efficacy and reduced toxicity. The synthesis of 5-Fluoro-6-methoxyquinoline typically involves multi-step organic transformations, starting from readily available precursors such as 6-methoxyquinoline, which undergoes fluorination using appropriate fluorinating agents.
In recent years, 5-Fluoro-6-methoxyquinoline has been explored as a key intermediate in the development of new therapeutic agents. One of the most notable areas of research has been its application in anticancer drug design. Studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on various kinases and other enzymes involved in cancer cell proliferation and survival. For instance, modifications at the 7-position or 8-position of the quinoline ring have been shown to enhance binding to target proteins, leading to increased antitumor activity.
Furthermore, the fluoro substituent has been found to improve the pharmacokinetic properties of quinoline-based drugs by increasing their lipophilicity and reducing their susceptibility to metabolic degradation. This has led to several preclinical studies investigating 5-Fluoro-6-methoxyquinoline derivatives as potential candidates for treating solid tumors and hematological malignancies. The compound’s ability to cross the blood-brain barrier has also made it an attractive candidate for treating central nervous system (CNS) disorders, although further research is needed to fully elucidate its potential in this area.
Another emerging field where 5-Fluoro-6-methoxyquinoline has shown promise is antimicrobial therapy. The rise of antibiotic-resistant bacteria has necessitated the development of novel antimicrobial agents, and quinoline derivatives have emerged as a promising class of compounds due to their ability to disrupt bacterial DNA replication and transcription. Research has indicated that certain derivatives of 5-Fluoro-6-methoxyquinoline exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.
The methoxy group in this compound plays a crucial role in modulating its antimicrobial properties by influencing its interactions with bacterial cell membranes and enzymes. Additionally, the fluorine atom enhances its ability to penetrate bacterial cell walls, thereby increasing its efficacy. These findings have prompted several academic and industrial research groups to synthesize libraries of 5-Fluoro-6-methoxyquinoline derivatives with the aim of identifying compounds that can overcome existing resistance mechanisms.
In addition to its applications in oncology and antimicrobial therapy, 5-Fluoro-6-methoxyquinoline has been investigated for its potential in treating inflammatory diseases. Quinoline derivatives are known for their anti-inflammatory properties, primarily through their ability to inhibit key pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preclinical studies have shown that certain analogs of 5-Fluoro-6-methoxyquinoline can reduce inflammation in animal models of arthritis and other chronic inflammatory conditions.
The structural versatility of 5-Fluoro-6-methoxyquinoline allows for further functionalization at various positions on the quinoline ring, enabling researchers to fine-tune its biological activities. For example, introduction of additional substituents such as halogens or heterocycles can enhance binding affinity or alter metabolic pathways. Computational modeling techniques have been increasingly employed to predict the binding modes of these derivatives with biological targets, thereby accelerating the drug discovery process.
Recent advances in synthetic chemistry have also contributed to the development of more efficient methods for producing 5-Fluoro-6-methoxyquinoline on an industrial scale. These methods often involve catalytic fluorination techniques that are more environmentally friendly compared to traditional fluorinating agents. Such improvements are crucial for ensuring the sustainability of drug production while maintaining high yields and purity standards.
The future prospects for 5-Fluoro-6-methoxyquinoline are promising, with ongoing research focusing on expanding its therapeutic applications. Investigating its potential in treating neurodegenerative diseases such as Alzheimer’s disease is one area that has recently attracted interest. Preliminary studies suggest that quinoline derivatives can modulate neurotransmitter levels and protect against neurotoxicity, making them candidates for developing new treatments.
Moreover, the compound’s ability to interact with multiple biological targets makes it an attractive scaffold for developing multitargeted drugs—agents that can simultaneously modulate several pathways involved in a disease process. This approach has shown promise in treating complex conditions such as cancer and inflammation by addressing multiple underlying mechanisms.
In conclusion,5-Fluoro-6-methoxyquinoline (CAS No. 88288-04-4) is a structurally intriguing compound with significant potential in various therapeutic areas. Its unique combination of electronic and steric properties makes it a versatile scaffold for drug discovery, while recent advances in synthetic chemistry and computational modeling continue to enhance our ability to develop novel derivatives with improved efficacy and safety profiles. As research progresses,5-fluoro–6–methoxyquinoline will undoubtedly remain at the forefront of medicinal chemistry innovation.
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